N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a fluorophenyl ring, and a dichlorophenyl ethyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach involves the reaction of 2,4-dichlorophenylethylamine with piperidine-4-carboxylic acid under appropriate conditions to form the intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenyl)ethyl]piperidine-4-carboxamide
- N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
903852-45-9 |
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Molecular Formula |
C20H21Cl2FN2O3S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21Cl2FN2O3S/c21-16-2-1-14(19(22)13-16)7-10-24-20(26)15-8-11-25(12-9-15)29(27,28)18-5-3-17(23)4-6-18/h1-6,13,15H,7-12H2,(H,24,26) |
InChI Key |
KTCSLPOVBHODBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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